BENZYL 2-(2-AMINOACETAMIDO)ACETATE
Description
Benzyl 2-(2-aminoacetamido)acetate (C₁₈H₂₂N₂O₆S, molecular weight 394.44) is a protected glycylglycine derivative commonly used in peptide synthesis. It exists as a p-toluenesulfonate (tosylate) salt, ensuring stability and enhanced solubility in organic solvents during synthetic procedures . The compound’s structure features a benzyl ester group and a terminal aminoacetamido moiety, making it a versatile intermediate for introducing glycylglycine residues into peptides. Its purity is typically ≥98% (as H-Gly-Gly-OBzl·TsOH), and it is often utilized in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
benzyl 2-[(2-aminoacetyl)amino]acetate |
InChI |
InChI=1S/C11H14N2O3/c12-6-10(14)13-7-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8,12H2,(H,13,14) |
InChI Key |
VJQSKANWSASIPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-(2-AMINOACETAMIDO)ACETATE typically involves the reaction of benzyl chloroacetate with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the carbonyl carbon of benzyl chloroacetate, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Benzyl chloroacetate, glycine, sodium hydroxide
Solvent: Water or ethanol
Temperature: Room temperature to 50°C
Time: 2-4 hours
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of catalysts such as phase-transfer catalysts can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-(2-AMINOACETAMIDO)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Benzyl 2-[(2-carboxyacetyl)amino]acetate or Benzyl 2-[(2-formylacetyl)amino]acetate.
Reduction: Benzyl 2-[(2-aminoethyl)amino]acetate or Benzyl 2-[(2-hydroxyacetyl)amino]acetate.
Substitution: Various substituted benzyl derivatives depending on the substituent used.
Scientific Research Applications
BENZYL 2-(2-AMINOACETAMIDO)ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Acts as a precursor for the synthesis of peptides and proteins. It is used in enzyme studies and protein engineering.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of BENZYL 2-(2-AMINOACETAMIDO)ACETATE involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of bioactive peptides. The compound can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of benzyl 2-(2-aminoacetamido)acetate, we compare it with structurally related compounds: benzyl phenyl acetate (C₁₅H₁₄O₂) and benzyl acetate (C₉H₁₀O₂). A summary is provided in Table 1.
Table 1: Structural and Physical Properties Comparison
Key Comparisons:
Structural Complexity and Functional Groups this compound contains an aminoacetamido group and a benzyl ester, enabling dual functionality as a peptide-building block. In contrast, benzyl phenyl acetate and benzyl acetate lack nitrogenous groups, limiting their utility in peptide chemistry .
Physical State and Solubility The tosylate salt form of this compound enhances its stability and solubility in polar solvents like dimethylformamide (DMF), critical for SPPS. Benzyl phenyl acetate and benzyl acetate, being non-polar liquids, exhibit higher lipophilicity, favoring applications in fragrance formulations .
Applications this compound is specialized for peptide synthesis, where its protective groups prevent premature hydrolysis. Benzyl phenyl acetate and benzyl acetate are primarily used in consumer products due to their pleasant aromas (e.g., floral or fruity notes) .
Safety and Environmental Impact Both benzyl phenyl acetate and benzyl acetate carry H412 warnings (harmful to aquatic life), reflecting their ester-based hydrophobicity and slow biodegradation. Data on the ecotoxicity of this compound are unavailable in the provided sources, though its nitrogenous structure may pose distinct toxicological risks .
Limitations and Data Gaps
- The boiling point listed for benzyl acetate in (-51°C) conflicts with established literature (~212°C), suggesting a possible transcription error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
